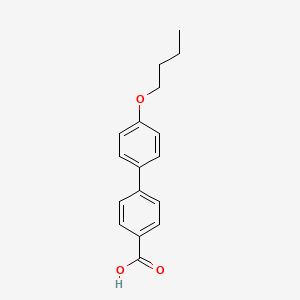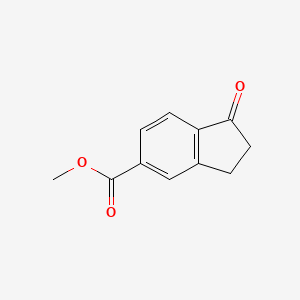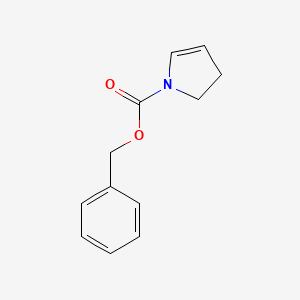
Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Vue d'ensemble
Description
Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate (BDPC) is a chemical compound of the pyrrole class that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and bioorganic chemistry. It is an important building block for the synthesis of various organic compounds, and its derivatives have been used to synthesize a variety of pharmaceuticals and other compounds. It has also been used as a ligand in metal-catalyzed reactions.
Applications De Recherche Scientifique
Application in Medicinal Chemistry
- Summary of the Application : Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate is a chemical compound that has potential applications in medicinal chemistry. It is often used as a building block in the synthesis of more complex molecules .
- Methods of Application : The specific methods of application can vary widely depending on the context of the research. Typically, this compound would be used in a chemical reaction to create a new compound with desired properties .
- Results or Outcomes : The outcomes of using this compound can also vary widely. In general, the goal would be to create a new compound that has potential therapeutic applications .
Application in Antileishmanial Efficacy
- Summary of the Application : A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Methods of Application : The compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results or Outcomes : Among the library compounds, compound 5m exhibited significant antileishmanial efficacy .
Application in Anticancer Research
- Summary of the Application : This compound has shown potential in anticancer research. A study demonstrated an inhibitory effect on cell proliferation and viability in human pancreatic cancer cell lines .
- Methods of Application : The compound was tested on cancer cell lines in a laboratory setting .
- Results or Outcomes : The compound showed over 10 times more activity in pancreatic cancer cells than in prostate cancer cells .
Application in Synthesis of β-Aryl-GABA Analogues
- Summary of the Application : N-Boc-2,5-dihydro-1H-pyrrole (tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate) may be used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate .
- Methods of Application : This compound is used in a synthesis of β-aryl-GABA analogues by Heck arylation with arenediazonium salts .
- Results or Outcomes : The result is the creation of β-aryl-GABA analogues .
Application in Stress Response Enhancement
- Summary of the Application : This compound has been found to enhance the body’s stress response, particularly in response to oxidative stress, cold and heat stress-induced ascites, and nutritional stress responses such as imbalances in digestion and absorption rates and decreased growth rates .
- Methods of Application : The compound is administered to the subject, and the stress response is monitored .
- Results or Outcomes : The compound has been found to improve fur quality, making it shiny, oily, and smooth, effectively increasing the commercial value of the output . It effectively reduces the mortality rate caused by stress during transportation and reduces the incidence of PSE meat caused by slaughter stress .
Application in Synthesis of Other Chemical Compounds
- Summary of the Application : Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate is used in the synthesis of other chemical compounds .
- Methods of Application : The compound is used in chemical reactions to create new compounds with desired properties .
- Results or Outcomes : The outcomes of using this compound can vary widely. In general, the goal would be to create a new compound that has potential applications .
Propriétés
IUPAC Name |
benzyl 2,3-dihydropyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-4,6-8H,5,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLOEFQSAKKFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454271 | |
| Record name | Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |
CAS RN |
68471-57-8 | |
| Record name | Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68471-57-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

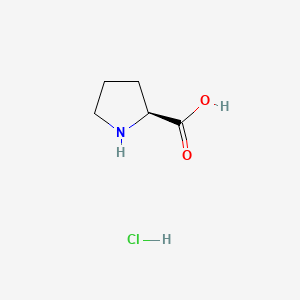
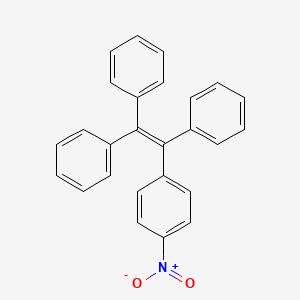
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1589604.png)

![1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole](/img/structure/B1589606.png)
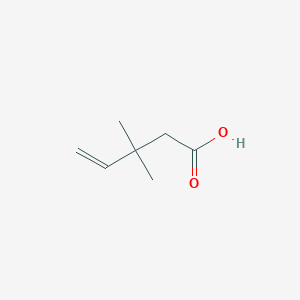
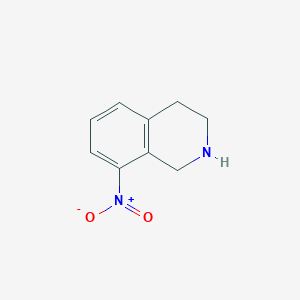
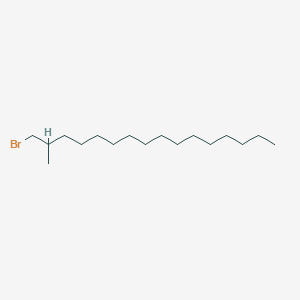

![7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1589612.png)
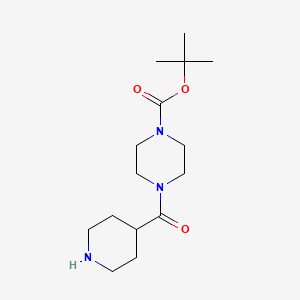
![diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1589615.png)
